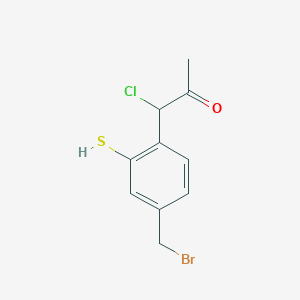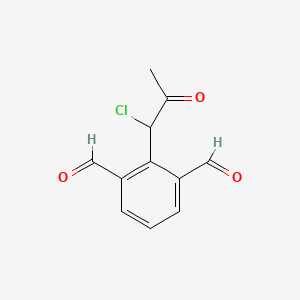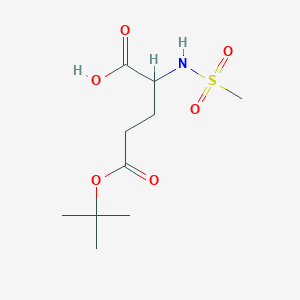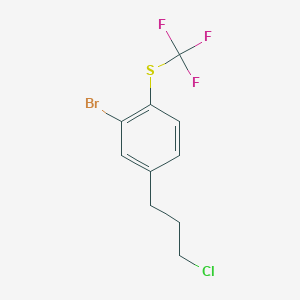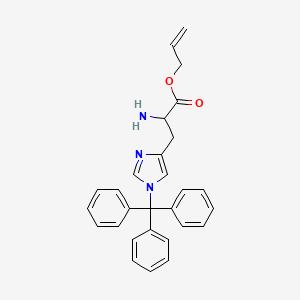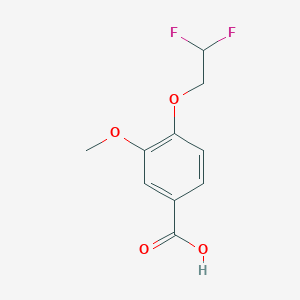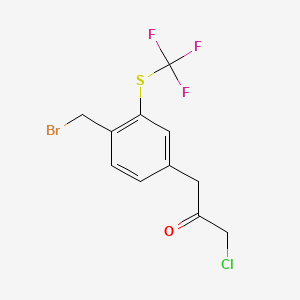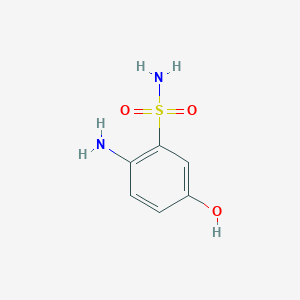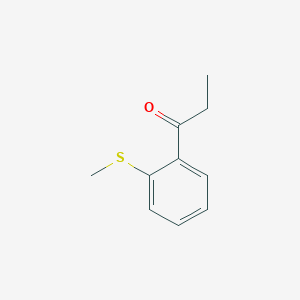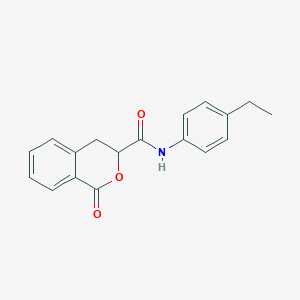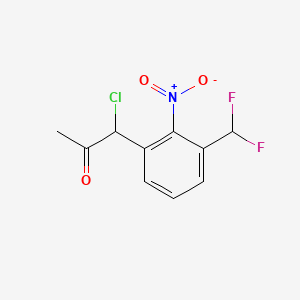
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Nitration: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents under specific conditions.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.
Applications De Recherche Scientifique
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: The position of the difluoromethyl group and the presence of a fluorine atom result in distinct chemical behavior.
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: The trifluoromethylthio group introduces unique steric and electronic effects.
Propriétés
Formule moléculaire |
C10H8ClF2NO3 |
|---|---|
Poids moléculaire |
263.62 g/mol |
Nom IUPAC |
1-chloro-1-[3-(difluoromethyl)-2-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(15)8(11)6-3-2-4-7(10(12)13)9(6)14(16)17/h2-4,8,10H,1H3 |
Clé InChI |
YNOAZRZIFVKJIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)C(F)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


